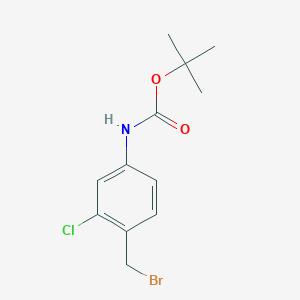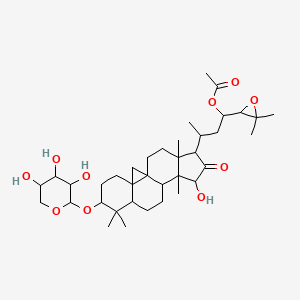
2',3'-Dideoxy-3'-fluoroadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoroadenosine typically involves the conversion of known intermediates. One common method starts with 5-O-TBDPS-D-furanose, which undergoes a DAST reaction to introduce the fluorine atom. This is followed by desilylation and acidic methanolysis in a one-pot reaction .
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-3’-fluoroadenosine are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and yield.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-3’-fluoroadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve halogenating agents like DAST (diethylaminosulfur trifluoride) for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’,3’-Dideoxy-3’-fluoroadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Industry: Utilized in the development of antiviral drugs, particularly against flaviviruses.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’-fluoroadenosine involves the inhibition of DNA synthesis and induction of apoptosis . It targets essential viral or cellular enzymes active in nucleic acid replication/transcription or nucleoside/nucleotide metabolism . This compound exerts its effects by incorporating into the DNA strand, causing chain termination and preventing further DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluoroadenosine: Another purine nucleoside analog with similar anticancer and antiviral properties.
2’,5’-Dideoxy-adenosine 3’-monophosphate: A ribonucleoside analog with different structural and functional properties.
Uniqueness
2’,3’-Dideoxy-3’-fluoroadenosine is unique due to its specific fluorine substitution at the 3’ position, which enhances its stability and efficacy as an anticancer and antiviral agent . This structural modification allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUJDNZPPZTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)

![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)

